molecular formula C19H17FN4O2 B543077 (4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone

(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone

Cat. No. B543077
M. Wt: 352.4 g/mol
InChI Key: YXWARMXGPUBWMT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-FPOPM is a selective mGlu5 positive allosteric modulator (PAM).

Scientific Research Applications

Metabolic Profiling and Disposition

  • Disposition and Metabolism of SB-649868 : A study by Renzulli et al. (2011) reported the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, where (4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone is a key structural component. The research highlighted the extensive metabolism of the compound, with primary excretion via feces and the presence of more slowly cleared metabolites in plasma extracts, indicating a complex metabolic pathway Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans.

Receptor Binding and Therapeutic Applications

  • Phase 1 Evaluation of 11C-CS1P1 : Brier et al. (2022) conducted a Phase 1 study evaluating the safety, dosimetry, and characteristics of 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1. The compound binds S1PR1 with high specificity and has shown promise in animal models of inflammatory diseases. This indicates potential therapeutic applications in conditions like multiple sclerosis Phase 1 Evaluation of 11C-CS1P1 to Assess Safety and Dosimetry in Human Participants.

  • Occupancy of Nociceptin/Orphanin FQ Peptide Receptors by LY2940094 : A study by Raddad et al. (2016) focused on LY2940094, a novel NOP antagonist, and its receptor occupancy in the rat hypothalamus and human brain. This research suggests that (4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone and its derivatives may have therapeutic benefits for conditions like obesity, eating disorders, and depression due to their interaction with NOP receptors Occupancy of Nociceptin/Orphanin FQ Peptide Receptors by the Antagonist LY2940094 in Rats and Healthy Human Subjects.

Neurological Implications and Toxicological Studies

properties

Product Name

(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone

Molecular Formula

C19H17FN4O2

Molecular Weight

352.4 g/mol

IUPAC Name

(S)-(4-Fluorophenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone

InChI

InChI=1S/C19H17FN4O2/c20-15-8-6-13(7-9-15)19(25)24-11-3-4-14(12-24)18-22-17(23-26-18)16-5-1-2-10-21-16/h1-2,5-10,14H,3-4,11-12H2/t14-/m0/s1

InChI Key

YXWARMXGPUBWMT-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=N4

SMILES

O=C(C1=CC=C(F)C=C1)N2C[C@@H](C3=NC(C4=NC=CC=C4)=NO3)CCC2

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(S)FPOPM;  (S) FPOPM;  (S)-FPOPM

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone

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